molecular formula C11H15NO3 B7869375 (2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate

Cat. No.: B7869375
M. Wt: 209.24 g/mol
InChI Key: DFQINAKFXBIFHG-VIFPVBQESA-N
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Description

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is a compound with a complex structure that includes an azaniumyl group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with an appropriate amine under acidic conditions. The reaction is often catalyzed by glacial acetic acid, which facilitates the formation of the azaniumyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The azaniumyl group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethylbenzaldehyde, while reduction of the azaniumyl group can produce 2-amino-3-(4-hydroxy-3,5-dimethylphenyl)propanoate.

Scientific Research Applications

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the azaniumyl group can interact with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3,5-dimethylbenzoic acid: Shares the hydroxy and dimethylphenyl groups but lacks the azaniumyl group.

    2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane: Contains two hydroxy and dimethylphenyl groups but has a different overall structure.

Uniqueness

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate is unique due to the presence of the azaniumyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-(4-hydroxy-3,5-dimethylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,13H,5,12H2,1-2H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQINAKFXBIFHG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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